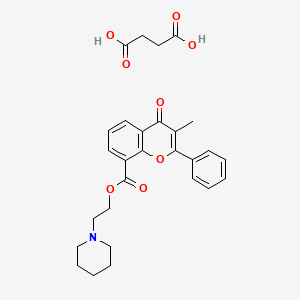

Flavoxate succinate

Description

Properties

CAS No. |

28782-19-6 |

|---|---|

Molecular Formula |

C28H31NO8 |

Molecular Weight |

509.5 g/mol |

IUPAC Name |

butanedioic acid;2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate |

InChI |

InChI=1S/C24H25NO4.C4H6O4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;5-3(6)1-2-4(7)8/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1-2H2,(H,5,6)(H,7,8) |

InChI Key |

JBTZPEVGOCVUJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediate: 3-Methylflavone-8-Carboxylic Acid

A critical intermediate in flavoxate synthesis is 3-methylflavone-8-carboxylic acid, which is synthesized via a multi-step reaction sequence involving:

- Preparation of 2-benzoyloxy-3-propionyl methyl benzoate through bromination, acylation, hydrogenation, and benzoylation steps.

- Cyclization and hydrolysis reactions under controlled temperature and pH conditions to yield 3-methylflavone-8-carboxylic acid with high purity (99.5%) and yield.

| Step | Reagents & Conditions | Description |

|---|---|---|

| S10 | Bromine, dichloromethane, 0-15 °C, 4 hours | Bromination of precursor |

| S11 | Propionyl chloride, AlCl3, 60-65 °C, 2.5 hours | Acylation |

| S12 | Hydrogen, Pd/C, ethanol, room temp, 1.5 hours | Hydrogenation |

| S13 | Benzoyl chloride, NaOH, dichloromethane, 0-25 °C, 2-3 hours | Benzoylation |

| S20 | Dry alkaline alumina, oil bath 165 °C, vacuum to remove water | Cyclization and dehydration |

| S22 | Methanol, 40% NaOH, 75-80 °C, 1.5 hours | Hydrolysis |

| S24 | Acidification to pH 3 with HCl, crystallization, recrystallization | Purification and isolation of intermediate |

This method avoids excessive use of reagents, reduces reaction temperature by 10-20 °C compared to older methods, and simplifies post-reaction treatment, making it more industrially feasible.

Conversion to Flavoxate Hydrochloride and Salt Formation

The intermediate 3-methylflavone-8-carboxylic acid is further converted to flavoxate hydrochloride by standard amination and salt formation reactions. The succinate salt form (flavoxate succinate) is typically prepared by neutralizing the flavoxate base or flavoxate hydrochloride with succinic acid under controlled conditions to form the succinate salt, enhancing solubility and stability.

The preparation of this compound pharmaceutical formulations involves careful consideration of solubility, stability, and controlled release properties.

Controlled Release Tablet Composition

A representative tablet formulation for flavoxate salts includes:

| Component | Percentage (%) by Weight |

|---|---|

| Flavoxate salt (e.g., HCl or succinate) | ~77 |

| Hydroxypropyl methylcellulose (HPMC, e.g., Methocel K15M) | ~7.7 |

| Polyvinyl alcohol (PVA) | ~3.8 |

| Acidifying agent (e.g., tartaric acid or citric acid) | ~9.6 |

| Talc | ~1.2 |

| Magnesium stearate | ~0.8 |

This matrix uses hydrophilic polymers like HPMC and PVA to control drug release by swelling in aqueous environments. The acidifying agent maintains an acidic microenvironment to stabilize the flavoxate salt and improve solubility in the intestinal tract, which is otherwise basic and can cause de-salification and degradation of the active principle.

Manufacturing Process

- Mix flavoxate salt and hydroxypropyl methylcellulose thoroughly.

- Prepare an aqueous solution of polyvinyl alcohol and combine it with the mixture to form a paste.

- Granulate and dry the paste to achieve moisture content below 3%.

- Blend with acidifying agent (tartaric or citric acid), talc, and magnesium stearate.

- Compress the blend into tablets using rotary presses with suitable punches.

- Optionally, coat tablets with water-soluble coatings to improve palatability without affecting release characteristics.

Stability and Dissolution

The presence of acidifying agents like tartaric acid ensures that the flavoxate salt remains stable in the intestinal environment by maintaining a localized acidic microenvironment. Stability studies show unchanged dissolution profiles at room temperature over time, confirming the formulation's robustness.

High-performance liquid chromatography (HPLC) methods have been developed for the precise quantification of flavoxate salts in bulk and dosage forms. Reverse-phase HPLC using columns such as Xterra RP-18 with mobile phases containing pentane sulfonic acid sodium salt and acetonitrile allows for accurate determination of this compound concentrations in pharmaceutical preparations, ensuring quality and consistency.

- Summary Table: Preparation Overview

| Aspect | Details |

|---|---|

| Key Intermediate | 3-Methylflavone-8-carboxylic acid |

| Synthetic Highlights | Bromination, acylation, hydrogenation, benzoylation, cyclization, hydrolysis |

| Advantages of New Method | High purity (99.5%), lower temperature, less waste, industrial feasibility |

| Tablet Composition | Flavoxate salt (~77%), HPMC (~7.7%), PVA (~3.8%), acidifier (~9.6%), lubricants (~2%) |

| Formulation Benefits | Controlled release, stability in basic intestinal pH, improved palatability with coatings |

| Analytical Techniques | RP-HPLC with pentane sulfonic acid sodium salt and acetonitrile |

The preparation of this compound involves sophisticated organic synthesis of key intermediates, followed by salt formation and pharmaceutical formulation into controlled-release tablets. Advances in synthetic methods have improved yields, purity, and industrial scalability. Formulation strategies incorporating hydrophilic polymers and acidifying agents ensure stability and efficacy of the final dosage form. Analytical methods such as RP-HPLC provide reliable quality control. This comprehensive approach ensures that this compound is produced with high quality and pharmaceutical suitability.

Chemical Reactions Analysis

Types of Reactions

Flavoxate succinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of flavoxate, such as its oxides, reduced forms, and substituted analogs .

Scientific Research Applications

Flavoxate hydrochloride is an antispasmodic agent approved by the FDA for treating overactive bladder (OAB) and is used globally for symptomatic relief of cystitis, urethritis, prostatitis, and urethrocystitis/urethrotrigonitis . Clinical studies have investigated its efficacy and tolerability in treating OAB and related symptoms . Pharmacovigilance data indicates that over 20 million patients have been treated with flavoxate .

Mechanism of Action: Flavoxate hydrochloride inhibits phosphodiesterases, has moderate calcium antagonistic activity, and provides a local anesthetic effect . Its mechanism of action and effects on bladder urodynamics form the basis for its clinical efficacy .

Clinical Evidence: Flavoxate has been tested in different patient populations, with clinical studies demonstrating its efficacy and tolerability in treating OAB and associated symptoms .

Studies Versus Placebo

Eight studies versus placebo, including over 700 patients with different conditions, treated over 6–28 days, have been conducted . In a study by Servadio, patients with cystitis or urethrotrigonitis were treated with flavoxate 200 mg three times daily or placebo. More than 50% of flavoxate-treated patients reported improvement .

Clinical Trials and Meta-Analysis

In a meta-analysis of available publications, flavoxate was globally accepted by urologists and general physicians for OAB symptomatic treatment . The meta-analysis considered 43 relevant published studies that demonstrated flavoxate improved clinical efficacy compared to placebo, emepronium, propantheline, and phenazopyridine . Flavoxate was effective and well-tolerated, with almost negligible side effects, making it worthy of consideration for OAB treatment .

Effects on Urinary Symptoms

Clinical trials have shown that flavoxate significantly increases bladder volume capacity (BVC), with greater results compared to drugs like emepronium bromide and propantheline . Flavoxate treatment was associated with significant improvements in lower urinary tract symptoms, such as day and night frequency, urgency and urinary incontinence, suprapubic pain, dysuria, hesitancy, and burning . Flavoxate was associated with a reduction in post-void residual volume, with a greater effect in males than females . Additionally, a study found that flavoxate 10 mg daily effectively decreased nocturia frequency .

Safety and Tolerability

Mechanism of Action

Flavoxate succinate exerts its effects through a combination of anticholinergic and antimuscarinic actions. It acts as a direct antagonist at muscarinic acetylcholine receptors in cholinergically innervated organs. This action reduces the tonus of smooth muscle in the bladder, effectively reducing the number of required voids, urge incontinence episodes, and urge severity. Additionally, it has a direct relaxant effect on smooth muscles via phosphodiesterase inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Flavoxate hydrochloride shares therapeutic applications with antimuscarinics like solifenacin succinate and tolterodine tartrate , but differs in mechanism, chemical structure, and analytical profiles. Below is a detailed comparison:

Pharmacological and Clinical Profiles

Flavoxate’s direct smooth muscle relaxation contrasts with the antimuscarinic action of solifenacin and tolterodine, which block acetylcholine receptors. This mechanistic difference may explain flavoxate’s lower incidence of anticholinergic side effects like constipation .

Chemical and Structural Comparison

- Flavoxate Hydrochloride : Features a chromene backbone with a piperidine ester group .

- Solifenacin Succinate: Contains a quinoline ring linked to a succinate moiety.

- Tolterodine Tartrate : Comprises a benzyl-substituted phenyl group with a tartrate counterion.

The structural divergence underpins differences in receptor affinity and metabolic pathways. For example, flavoxate’s chromene core facilitates urinary tract specificity, while solifenacin’s quinoline structure enhances M3 receptor selectivity .

Analytical Performance

A validated reverse-phase HPLC (RP-HPLC) method for quantifying flavoxate hydrochloride, solifenacin succinate, and tolterodine tartrate demonstrates distinct retention times and recovery rates :

| Compound | Retention Time (min) | Linearity Range (μg/mL) | Average Recovery (%) |

|---|---|---|---|

| Flavoxate Hydrochloride | 4.3 ± 0.0 | 0.1–100 | 100.43 |

| Solifenacin Succinate | 4.1 ± 0.1 | 0.1–100 | 99.80 |

| Tolterodine Tartrate | 5.8 ± 0.1 | 0.1–100 | 100.00 |

This method uses a Waters Symmetry C18 column with a mobile phase of 0.05 M pentanesulfonic acid and acetonitrile (50:50 v/v) . Flavoxate-related impurities, such as Flavoxate EP Impurity C (CAS 1286165-14-7), are monitored using similar chromatographic conditions to ensure compliance with USP and EMA standards .

Biological Activity

Flavoxate succinate is a pharmacological agent primarily used in the management of overactive bladder (OAB) symptoms. It is a derivative of flavonoids and has been recognized for its smooth muscle relaxant properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in clinical settings, and safety profile based on diverse research findings.

Flavoxate's biological activity is attributed to several proposed mechanisms:

- Calcium Antagonism : Flavoxate exhibits moderate calcium antagonistic activity, which contributes to its ability to relax smooth muscle in the bladder .

- Phosphodiesterase Inhibition : The drug inhibits phosphodiesterases, leading to increased levels of cyclic AMP (cAMP), which promotes relaxation of smooth muscle .

- Local Anesthetic Properties : Flavoxate has local anesthetic effects that may help alleviate pain associated with bladder contractions .

- Muscarinic Receptor Interaction : Although it does not exhibit strong antimuscarinic effects, flavoxate can inhibit contractions induced by muscarinic receptor stimulation .

Comparative Efficacy

Flavoxate has been compared with other anticholinergic agents in terms of efficacy for treating OAB. A study analyzed the change in mean number of voids and incontinence episodes over a 12-week period:

| Agent | Mean Change in Voids/24 hrs | Mean Change in Incontinence Episodes/24 hrs |

|---|---|---|

| Flavoxate | -2.7 | -1.3 |

| Oxybutynin | -2.3 | -1.7 |

| Placebo | -1.7 | -0.9 |

The results indicated that flavoxate was comparable to oxybutynin, with both demonstrating significant reductions in voiding frequency and incontinence episodes .

Efficacy Trials

A notable clinical trial involved 361 patients with urgency and incontinence who received 200 mg of flavoxate three times daily for two weeks. The outcomes were promising:

- Cure Rate : 67% (228 out of 336 evaluated patients) reported complete resolution of symptoms.

- Improvement : 20% experienced improvement, while 13% remained unchanged.

- Tolerability : Adverse events were minimal, occurring in only 1.3% of patients .

Long-Term Use

Another long-term study assessed the safety and efficacy of flavoxate over an extended period. Patients demonstrated sustained improvement in OAB symptoms without significant adverse effects, reinforcing the drug's tolerability for long-term therapy .

Safety Profile

Flavoxate is generally well-tolerated, with few reported side effects. In clinical trials, the incidence of adverse events was low, and most patients did not discontinue treatment due to side effects . However, it is essential to monitor for potential interactions with other medications due to its pharmacological properties.

Adverse Events Noted

Q & A

Q. What is the established mechanism of action of Flavoxate Succinate, and how can researchers validate it experimentally?

this compound acts as a spasmolytic agent, primarily targeting muscarinic receptors and calcium channels in smooth muscle cells. To validate its mechanism:

- Conduct receptor-binding assays using isolated tissue preparations (e.g., guinea pig ileum) to measure antagonistic activity against acetylcholine-induced contractions .

- Pair with calcium flux assays in cell lines to quantify intracellular calcium modulation.

- Validate specificity using competitive antagonists (e.g., atropine for muscarinic receptors) and control for off-target effects via dose-response curves .

Q. What analytical methods are recommended for quantifying this compound in bulk and formulations?

- Reverse-Phase HPLC (RP-HPLC) is the gold standard. Use a C18 column (e.g., Xterra RP-18, 25 cm × 4.6 mm) with a mobile phase of 0.05 M pentanesulfonic acid sodium salt (pH-adjusted) and acetonitrile (50:50 v/v). Retention time for Flavoxate derivatives is ~4–6 minutes .

- Validate the method per ICH guidelines for linearity (0.1–100 µg/mL), precision (RSD <2%), and accuracy (recovery rates 99–101%) .

Q. How should researchers design in vivo studies to assess this compound’s efficacy?

- Use rodent models (e.g., rats with induced bladder hyperactivity) to evaluate dose-dependent reduction in urinary frequency.

- Include controls (vehicle-only and positive controls like oxybutynin) and measure outcomes via cystometry or voiding assays .

- Ensure compliance with ethical guidelines for animal studies, including sample size justification and randomization .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

Contradictions often arise from variability in absorption/metabolism or analytical methodologies. To address this:

- Perform cross-validation using multiple techniques (e.g., LC-MS/MS alongside HPLC) to confirm metabolite profiles .

- Standardize experimental conditions (e.g., fasting vs. fed states, species-specific metabolic pathways) and report detailed protocols for reproducibility .

- Conduct systematic reviews to identify confounding variables (e.g., drug interactions, formulation differences) .

Q. What experimental strategies are optimal for investigating this compound’s off-target effects?

- Use high-throughput screening (HTS) against panels of GPCRs, ion channels, and enzymes to identify unintended interactions.

- Combine with transcriptomic analysis (RNA-seq) in treated tissues to detect aberrant gene expression .

- Apply molecular docking simulations to predict binding affinities for non-target receptors, followed by in vitro validation .

Q. How can researchers address gaps in understanding this compound’s long-term safety profile?

- Design chronic toxicity studies in animal models, monitoring organ histopathology and biochemical markers over 6–12 months.

- Incorporate population pharmacokinetic modeling to extrapolate human exposure risks and identify subpopulations with metabolic vulnerabilities .

- Leverage real-world data (e.g., pharmacovigilance databases) to correlate preclinical findings with clinical adverse event reports .

Q. What methodologies are suitable for comparative studies between this compound and newer antispasmodics?

- Use randomized crossover trials in animal models to compare efficacy, safety, and receptor selectivity.

- Apply meta-analysis to aggregate data from independent studies, adjusting for heterogeneity in experimental designs .

- Include cost-effectiveness analysis frameworks to evaluate therapeutic advantages without commercial bias .

Methodological Tables for Reference

Table 1: Key Parameters for HPLC Analysis of this compound

| Parameter | Specification | Reference |

|---|---|---|

| Column | Xterra RP-18 (5 µm, 25 cm × 4.6 mm) | |

| Mobile Phase | 0.05 M pentanesulfonic acid:ACN (50:50) | |

| Retention Time | 4.1–5.8 minutes | |

| Linearity Range | 0.1–100 µg/mL |

Table 2: In Vivo Study Design Checklist

| Component | Requirement | Reference |

|---|---|---|

| Animal Model | Rodents with induced bladder hyperactivity | |

| Controls | Vehicle, positive control (e.g., oxybutynin) | |

| Ethical Compliance | IACUC approval, randomization |

Guidance for Addressing Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.